molecular formula C11H20Cl2N2 B13043641 (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl

(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl

Cat. No.: B13043641
M. Wt: 251.19 g/mol
InChI Key: RPAKCMUPSVEOJU-IDMXKUIJSA-N
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Description

(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2HCl is a chiral diamine compound of interest in advanced neuropharmacological research. Structurally related to compounds that act as dopamine and norepinephrine transporter (DAT/NET) inhibitors , this enantiopure substance serves as a critical building block for investigating selective monoamine reuptake mechanisms. The 2HCl salt form enhances the compound's stability and solubility for experimental use. Research into such diamines is pivotal for the development of novel pharmacological tools that target neurotransmitter systems, with potential applications in the study of neuropsychiatric conditions and substance abuse disorders . The specific stereochemistry of the (1R)-enantiomer is essential for high-affinity binding and functional selectivity at biological targets, providing researchers with a precise tool for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H20Cl2N2

Molecular Weight

251.19 g/mol

IUPAC Name

(1R)-1-(4-propan-2-ylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C11H18N2.2ClH/c1-8(2)9-3-5-10(6-4-9)11(13)7-12;;/h3-6,8,11H,7,12-13H2,1-2H3;2*1H/t11-;;/m0../s1

InChI Key

RPAKCMUPSVEOJU-IDMXKUIJSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@H](CN)N.Cl.Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CN)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination Method

Reductive amination is the most widely employed method due to its efficiency and scalability. The general procedure involves:

  • Starting from the corresponding chiral ketone or aldehyde precursor bearing the 4-(methylethyl)phenyl substituent.
  • Reaction with ammonia or a primary amine source to form an imine intermediate.
  • Subsequent reduction of the imine to the desired diamine using reducing agents such as sodium cyanoborohydride (NaBH3CN), hydrogen in the presence of a catalyst (e.g., Pd/C), or borane complexes.

This method is favored for its ability to maintain the stereochemical integrity of the (1R) center when appropriate chiral starting materials or catalysts are used.

Continuous Flow Synthesis for Scale-Up

In industrial and large-scale laboratory settings, continuous flow reactors have been adopted to optimize the reductive amination process. Benefits include:

  • Precise control over reaction parameters (temperature, pressure, reagent addition).
  • Enhanced safety and reproducibility.
  • Improved yield and purity through steady-state operation.

Automated systems facilitate consistent production of (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2HCl with high enantiomeric excess and batch-to-batch uniformity.

Chiral Resolution and Catalytic Asymmetric Synthesis

  • Chiral Resolution : If racemic mixtures are synthesized, separation techniques such as crystallization with chiral acids or chromatographic methods on chiral stationary phases can isolate the (1R) enantiomer.
  • Catalytic Asymmetric Synthesis : Employing chiral catalysts in hydrogenation or amination steps can directly yield the (1R) enantiomer with high stereoselectivity, although this approach requires specialized catalysts and conditions.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Imine formation Ketone/aldehyde + ammonia or primary amine Typically in solvent like methanol or ethanol
Imine reduction NaBH3CN, H2/Pd-C, or borane complexes Mild conditions to preserve stereochemistry
Salt formation HCl gas or aqueous HCl Converts free diamine to dihydrochloride salt

Research Findings and Data

  • The use of sodium cyanoborohydride is common due to its selectivity in reducing imines without affecting other functional groups.
  • Continuous flow reductive amination has demonstrated improved yields (>85%) and enantiomeric excess (>98%) compared to batch processes.
  • The dihydrochloride salt form enhances the compound’s stability and handling, facilitating downstream applications.
  • Studies indicate that maintaining low temperatures (0–25°C) during imine formation and reduction steps helps minimize racemization.

Summary Table of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Enantiomeric Excess (%)
Reductive amination (batch) Straightforward, good selectivity Scale-up challenges, batch variability 70–85 95–98
Reductive amination (flow) High control, reproducible Requires specialized equipment 85–90 >98
Chiral resolution High purity enantiomer Time-consuming, lower throughput 50–70 >99
Catalytic asymmetric synthesis Direct enantioselective synthesis Catalyst cost, optimization needed 60–80 90–99

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl can undergo oxidation reactions, where the amine groups are oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of halogens or alkyl groups on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
Research indicates that compounds with similar structural features often exhibit notable biological activities. The amine groups allow for interactions with various biological targets, which can lead to therapeutic effects. For instance, studies have shown that such compounds can act as:

  • Antidepressants: By modulating neurotransmitter levels in the brain.
  • Anticancer agents: Through mechanisms that induce apoptosis in cancer cells.
  • Anti-inflammatory agents: By inhibiting pathways involved in inflammation.

Case Studies:

  • Antidepressant Activity: A study demonstrated that derivatives of (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine showed promise in increasing serotonin levels in animal models, suggesting potential for treating depression.
  • Anticancer Properties: In vitro tests revealed that certain analogs exhibited cytotoxic effects on breast cancer cell lines, warranting further investigation into their mechanisms of action.

Synthetic Organic Chemistry

Synthesis Methods:
The synthesis of (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine can be achieved through various methods, including:

  • Reductive amination: This method involves the reaction of ketones or aldehydes with amines in the presence of reducing agents.
  • Chiral pool synthesis: Utilizing naturally occurring chiral compounds as starting materials to construct the desired structure.

These methods highlight the compound's versatility and accessibility for laboratory synthesis.

Material Science

Applications in Polymers:
Recent advances have explored the use of (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine as a building block for polymeric materials. Its amine functionality allows for:

  • Cross-linking agents: Enhancing the mechanical properties of polymers.
  • Additives in coatings: Improving adhesion and durability in various applications.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound may interact with cell signaling pathways, altering the expression of genes and proteins involved in critical cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

The substituents on the aromatic ring and stereochemistry significantly influence physicochemical properties. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2HCl 4-isopropylphenyl C₁₁H₁₈N₂·2HCl 251.22 High solubility due to HCl salt; chiral
(1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine 2-fluoro-4-methylphenyl C₉H₁₃FN₂ 168.22 Enhanced lipophilicity (ClogP ~1.5)
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 3-chlorophenyl C₈H₁₁ClN₂ 170.64 Electron-withdrawing Cl increases polarity
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine 4-fluorophenyl (bis) C₁₄H₁₂F₂N₂ 250.25 Dual stereocenters; rigid planar structure
AK5 (Anti-inflammatory derivative) 4-chlorophenyl (tris) C₂₁H₁₈Cl₃N₃ 402.74 High anti-inflammatory activity (IC₅₀ ~10 µM)

Notes:

  • Lipophilicity : Fluorine and chlorine substituents increase ClogP, enhancing membrane permeability but reducing aqueous solubility .
  • Solubility : Dihydrochloride salts (e.g., the target compound) improve water solubility for pharmacological applications .

Pharmacological Activity

Anti-inflammatory Activity
  • AK5 (1-(1H-benzimidazol-2-yl)-N,N',2-tris(4-chlorophenyl)-ethane-1,2-diamine): Exhibits potent anti-inflammatory effects comparable to Indomethacin, attributed to electron-withdrawing 4-chlorophenyl groups stabilizing interactions with cyclooxygenase (COX) enzymes .
  • Target Compound: No direct activity data, but the isopropylphenyl group may enhance hydrophobic binding in enzyme pockets, similar to AK3.
Anthelmintic Activity
  • Piperazine-2,3-dione derivatives : Synthesized from ethane-1,2-diamine precursors (e.g., N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine) show inhibitory effects on Fasciola hepatica and Enterobius vermicularis. Lipophilic substituents (e.g., benzyl) improve anthelmintic efficacy by disrupting parasite membrane integrity .

Structural and Stereochemical Considerations

  • Stereochemistry : The (1R) configuration in the target compound contrasts with (1R,2R) diastereomers (e.g., (1R,2R)-DPEN), which are widely used in asymmetric catalysis. Stereochemistry affects binding to biological targets (e.g., enzymes) and material properties .
  • Substituent Effects :
    • Electron-donating groups (e.g., methoxy in (1R,2R)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine): Increase solubility but reduce metabolic stability .
    • Halogen substituents (e.g., 2-bromo in CAS 1391403-50-1): Enhance halogen bonding in receptor-ligand interactions .

Biological Activity

(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2HCl, also known by its CAS number 1381928-79-5, is an organic compound characterized by its amine functional groups and a substituted phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a building block for more complex molecules. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H20Cl2N2C_{11}H_{20}Cl_2N_2, with a molecular weight of approximately 251.20 g/mol. The compound features a chiral center at the carbon atom adjacent to the amine groups, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features to (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine often exhibit significant biological activity. The biological activity can be attributed to the following mechanisms:

  • Receptor Binding : The compound may interact with various biological receptors, influencing signaling pathways.
  • Enzyme Inhibition : It can act as an inhibitor for specific enzymes, affecting metabolic processes.
  • Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals.

Interaction Studies

Interaction studies involving (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine typically focus on its binding affinity to various biological targets. Techniques such as molecular docking and in vitro assays are employed to evaluate these interactions.

Table 1: Comparative Binding Affinities

Compound NameTarget ReceptorBinding Affinity (IC50)
(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamineRORγTBD
2-Amino-4-methylphenolAntioxidant EnzymeTBD
N,N-DimethylbenzeneamineNeuroprotective TargetTBD

Case Studies

Several studies have explored the biological activity of amine-containing compounds similar to (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine:

  • Neuroprotective Effects : A study demonstrated that structurally related amines exhibited neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.
  • Anti-inflammatory Properties : Another research highlighted the anti-inflammatory effects of related compounds in vitro, indicating that (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine may share similar properties.
  • Anticancer Activity : Preliminary studies have indicated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Synthesis and Accessibility

The synthesis of (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine can be achieved through several methods involving amination reactions. These methods highlight the versatility and accessibility of synthesizing this compound in laboratory settings.

Table 2: Synthesis Methods

MethodDescription
Reductive AminationInvolves the reduction of imines formed from aldehydes and amines.
Direct AminationUtilizes alkyl halides and amines under suitable conditions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2HCl with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation or asymmetric reduction of precursor imines. For example, benzylated amines can be reduced using hydrogen gas with platinum catalysts under controlled pressure (20–50 psi) and temperature (40–60°C) to achieve stereochemical fidelity . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity. Enantiomeric excess (ee) should be validated via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How should researchers characterize the structural and chiral properties of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the backbone structure and substituent positions. X-ray crystallography is critical for resolving absolute configuration, especially given the chiral (1R) center . Differential scanning calorimetry (DSC) can assess crystallinity, while polarimetry or chiral chromatography quantifies enantiomeric purity .

Q. What storage conditions and stability parameters are critical for maintaining the compound’s integrity?

  • Methodological Answer : Store as a crystalline solid at –20°C under inert atmosphere (argon or nitrogen) to prevent oxidation or hygroscopic degradation. Stability studies (e.g., accelerated aging at 40°C/75% relative humidity for 6 months) should monitor purity via HPLC-UV. Long-term stability (>5 years) requires periodic reanalysis using mass spectrometry (MS) to detect decomposition products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in observed biological activity data across studies involving this compound?

  • Methodological Answer : Contradictions may arise from differences in enantiomeric purity, solvent residues, or assay conditions. Standardize protocols by:

  • Validating compound purity (≥98% via HPLC).
  • Replicating assays under controlled solvent systems (e.g., DMSO concentration ≤0.1%).
  • Applying multivariate statistical analysis to isolate confounding variables (e.g., batch-to-batch variability) .

Q. What computational approaches are suitable for studying its interactions with biological targets or chiral receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics (MD) simulations (GROMACS) can predict binding affinities and conformational stability. Density functional theory (DFT) calculations (B3LYP/6-31G*) elucidate electronic properties influencing chiral recognition . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What chiral resolution techniques are optimal for isolating enantiomers during synthesis or purification?

  • Methodological Answer : Use chiral stationary phases (CSPs) in preparative HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate). Optimize mobile phases (e.g., hexane/isopropanol gradients) to achieve baseline separation. Alternatively, enzymatic resolution with lipases or esterases can selectively modify one enantiomer for easier isolation .

Methodological Frameworks for Data Interpretation

Q. How can researchers integrate experimental data with theoretical models to explain mechanistic pathways?

  • Methodological Answer : Adopt a multi-scale modeling approach:

  • Microscale : Quantum mechanics (QM) to model reaction transition states.
  • Macroscale : Process simulation tools (e.g., COMSOL Multiphysics) to predict kinetics under varying conditions .
  • Cross-validate with in situ spectroscopic monitoring (e.g., FTIR or Raman) .

Q. What strategies address challenges in scaling up synthesis while maintaining stereochemical control?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs) like temperature, pressure, and catalyst loading.
  • Use design of experiments (DoE) to optimize ee and yield.
  • Monitor in real-time with process analytical technology (PAT) tools (e.g., inline NMR) .

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